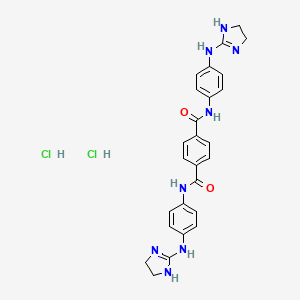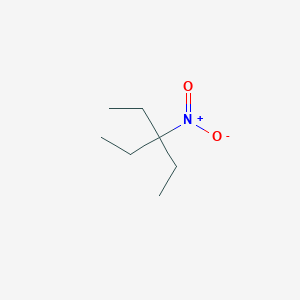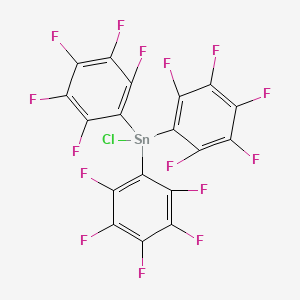
Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane
説明
Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane is a chemical compound with the molecular formula C18H3ClF15Sn It is a tin-based compound where the tin atom is bonded to a chlorine atom and three pentafluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with pentafluorophenyl lithium (C6F5Li). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
SnCl4+3C6F5Li→Sn(C6F5)3Cl+3LiCl
The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using larger reaction vessels. The key to industrial production lies in maintaining the purity of the reactants and controlling the reaction environment to ensure consistent product quality.
化学反応の分析
Types of Reactions
Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tin center can be oxidized or reduced, leading to changes in the oxidation state of the tin atom.
Coordination Reactions: The compound can form coordination complexes with various ligands, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, which react with the chlorine atom under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can lead to different oxidation states of the tin center.
科学的研究の応用
Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for organotin-based drugs, which may have applications in treating various diseases.
Analytical Chemistry: It can be used as a reagent in analytical techniques to detect and quantify specific compounds in complex mixtures.
作用機序
The mechanism by which chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane exerts its effects depends on the specific application. In catalysis, the tin center can coordinate with substrates, facilitating the formation or breaking of chemical bonds. The pentafluorophenyl groups can stabilize reactive intermediates, enhancing the compound’s catalytic efficiency. In medicinal chemistry, the compound’s mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Chloro-tris(2,3,4,5,6-pentafluorophenyl)silane: Similar structure but with silicon instead of tin.
Chloro-tris(2,3,4,5,6-pentafluorophenyl)phosphine: Contains phosphorus instead of tin.
Chloro-tris(2,3,4,5,6-pentafluorophenyl)germanium: Germanium-based analogue.
Uniqueness
Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, phosphorus, and germanium analogues. The tin center can participate in a wider range of chemical reactions, making it more versatile in various applications.
特性
IUPAC Name |
chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6F5.ClH.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRQUZKILCZISA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18ClF15Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306781 | |
| Record name | chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-63-1 | |
| Record name | NSC179743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


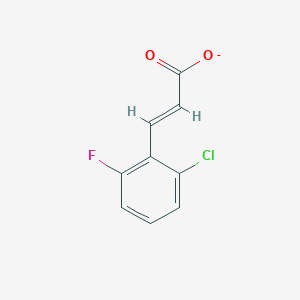

![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

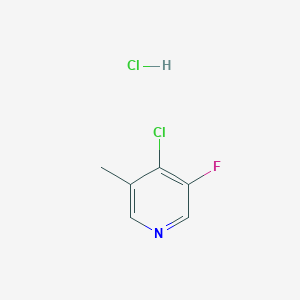

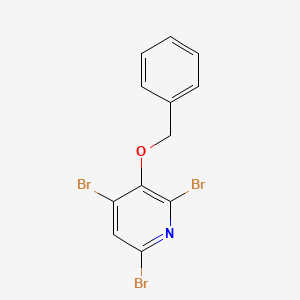
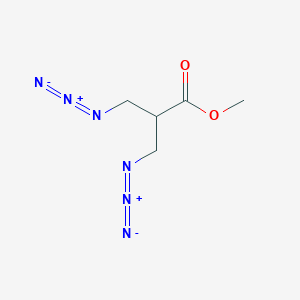
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)

